molecular formula C7H14N2O2 B12856498 5-Ethyltetrahydrofuran-3-carbohydrazide

5-Ethyltetrahydrofuran-3-carbohydrazide

Cat. No.: B12856498
M. Wt: 158.20 g/mol
InChI Key: WYSVUNMSLKCYIO-UHFFFAOYSA-N
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Description

5-Ethyltetrahydrofuran-3-carbohydrazide is a heterocyclic compound featuring a tetrahydrofuran core substituted with an ethyl group at the 5-position and a carbohydrazide functional group at the 3-position.

The tetrahydrofuran scaffold is a common motif in bioactive molecules due to its stability, polarity, and conformational flexibility.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

5-ethyloxolane-3-carbohydrazide

InChI

InChI=1S/C7H14N2O2/c1-2-6-3-5(4-11-6)7(10)9-8/h5-6H,2-4,8H2,1H3,(H,9,10)

InChI Key

WYSVUNMSLKCYIO-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CO1)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyltetrahydrofuran-3-carbohydrazide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-ethyltetrahydrofuran, which can be obtained through the hydrogenation of 5-ethylfuran.

    Hydrazide Formation: The 5-ethyltetrahydrofuran is then reacted with hydrazine hydrate under controlled conditions to form 5-ethyltetrahydrofuran-3-carbohydrazide. This reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of 5-Ethyltetrahydrofuran-3-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Hydrogenation: Large-scale hydrogenation of 5-ethylfuran to produce 5-ethyltetrahydrofuran.

    Continuous Reaction: The hydrazide formation is carried out in continuous reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyltetrahydrofuran-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbohydrazide moiety into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed:

    Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction Products: Reduced forms like amines or alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Ethyltetrahydrofuran-3-carbohydrazide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and is involved in the development of new materials and catalysts.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs and therapeutic agents due to its ability to interact with biological targets.

Medicine: The compound is being investigated for its potential medicinal properties, including its use as an anticancer agent. Research has shown that derivatives of carbohydrazides exhibit significant biological activities, making them candidates for drug development .

Industry: In the industrial sector, 5-Ethyltetrahydrofuran-3-carbohydrazide is used in the production of polymers and coatings. Its unique chemical properties make it suitable for creating high-performance materials with specific characteristics .

Mechanism of Action

The mechanism of action of 5-Ethyltetrahydrofuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The carbohydrazide moiety is known to form stable complexes with metal ions, which can influence enzymatic reactions and cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 5-Ethyltetrahydrofuran-3-carbohydrazide and its analogs:

Compound Name Core Structure Substituents Functional Group Key Applications/Properties Reference
5-Ethyltetrahydrofuran-3-carbohydrazide Tetrahydrofuran 5-Ethyl, 3-carbohydrazide -CONHNH₂ Hypothesized: Chelation, drug design
3-Aryltetrahydrofuran-3-carboxylic acids (e.g., 5a-5e) Tetrahydrofuran 3-Aryl, 3-carboxylic acid -COOH Synthetic intermediates, antimicrobial agents
Tetrahydrofuran-3-carbohydrazide derivatives Tetrahydrofuran 3-carbohydrazide -CONHNH₂ Chelating agents, corrosion inhibitors
3-Hydroxycarbofuran Benzofuran 3-Hydroxy, methylcarbamate -OCONHCH₃ Insecticide (acetylcholinesterase inhibition)
Tetraethyl dithiopyrophosphate (TEDP) Dithiopyrophosphate Ethyl groups P=S and P-O bonds Pesticide (cholinesterase inhibition)
Key Observations:

Functional Group Influence: The carbohydrazide group in 5-Ethyltetrahydrofuran-3-carbohydrazide contrasts with the carboxylic acid in 3-aryltetrahydrofuran-3-carboxylic acids . This substitution reduces acidity (pKa ~12–14 for carbohydrazides vs. ~4–5 for carboxylic acids) and enhances nucleophilicity, enabling reactions with aldehydes/ketones to form hydrazones.

This contrasts with 3-aryl substituents in compounds like 5a-5e, which introduce aromatic π-systems for stacking interactions .

Synthetic Accessibility :

  • Synthesis of 5-Ethyltetrahydrofuran-3-carbohydrazide may adapt methods from 3-aryltetrahydrofuran-3-carboxylic acids . For example, oxidation of dihydrofuran precursors (e.g., 4a-4e) with NaClO₂/KH₂PO₄ could be modified to introduce the ethyl group, followed by hydrazide formation via reaction with hydrazine.

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